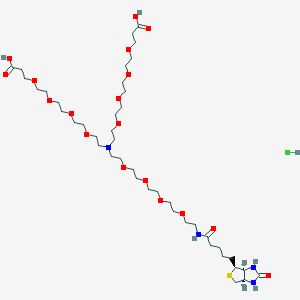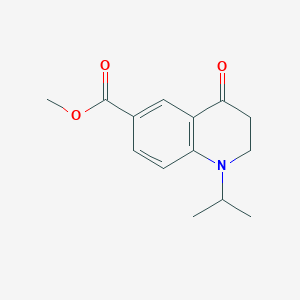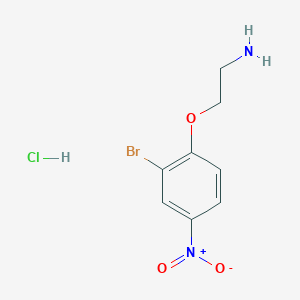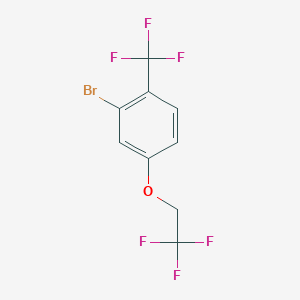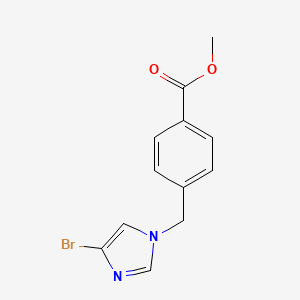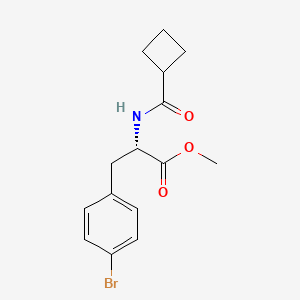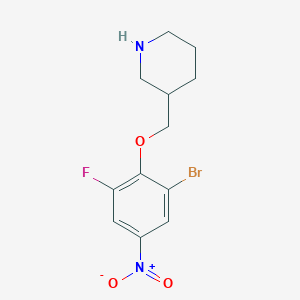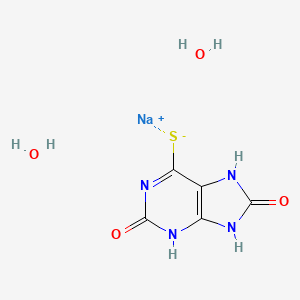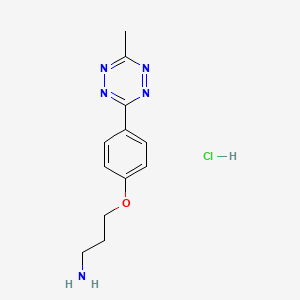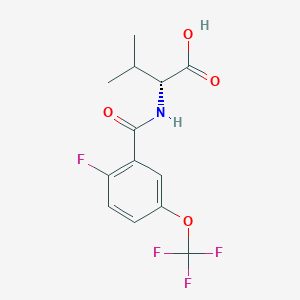![molecular formula C17H19NO3 B8127663 Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate](/img/structure/B8127663.png)
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate
描述
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate is an organic compound that features a complex aromatic structure It is characterized by the presence of an ethyl ester group, a propionate chain, and a phenyl ring substituted with an aminophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and 4-bromophenol.
Formation of Intermediate: The initial step involves the formation of 4-(4-nitrophenoxy)phenol through a nucleophilic aromatic substitution reaction.
Reduction: The nitro group in the intermediate is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Esterification: The final step involves the esterification of the resulting 4-(4-aminophenoxy)phenol with ethyl 3-bromopropionate in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and time) is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic rings.
科学研究应用
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用机制
The mechanism by which Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing biological processes.
相似化合物的比较
Ethyl 3-[4-(4-aminophenoxy)phenyl]propionate can be compared with similar compounds such as:
Ethyl 3-[4-(4-nitrophenoxy)phenyl]propionate: Differing by the presence of a nitro group instead of an amino group, which affects its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group, influencing its physical and chemical properties.
Propyl 3-[4-(4-aminophenoxy)phenyl]propionate: Contains a propyl ester group, which can alter its solubility and interaction with biological targets.
属性
IUPAC Name |
ethyl 3-[4-(4-aminophenoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-20-17(19)12-5-13-3-8-15(9-4-13)21-16-10-6-14(18)7-11-16/h3-4,6-11H,2,5,12,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOZLZIZBUVKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
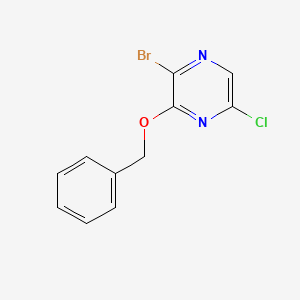
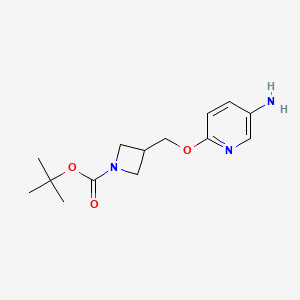
![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride](/img/structure/B8127598.png)
